molecular formula C60H90O8 B1601902 4-[(E)-2-[4-[(E)-2-(4-formyl-2,5-dihexoxyphenyl)ethenyl]-2,5-dihexoxyphenyl]ethenyl]-2,5-dihexoxybenzaldehyde CAS No. 349095-04-1

4-[(E)-2-[4-[(E)-2-(4-formyl-2,5-dihexoxyphenyl)ethenyl]-2,5-dihexoxyphenyl]ethenyl]-2,5-dihexoxybenzaldehyde

Cat. No.: B1601902
CAS No.: 349095-04-1
M. Wt: 939.3 g/mol
InChI Key: RFRRVJVGGHCOGD-FMWAKIAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly conjugated organic molecule featuring a central benzene ring substituted with two ethenyl (-CH=CH-) linkages, each terminating in a 2,5-dihexoxybenzaldehyde moiety. The structure is characterized by:

  • Extended π-conjugation due to the alternating ethenyl and aromatic groups.
  • Hexyloxy chains at the 2,5-positions of each benzene ring, which enhance solubility in nonpolar solvents.
  • Aldehyde functional groups at the para-positions of the terminal benzene rings, enabling further chemical modifications.

Properties

IUPAC Name

4-[(E)-2-[4-[(E)-2-(4-formyl-2,5-dihexoxyphenyl)ethenyl]-2,5-dihexoxyphenyl]ethenyl]-2,5-dihexoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H90O8/c1-7-13-19-25-35-63-55-41-50(32-34-52-44-60(68-40-30-24-18-12-6)54(48-62)46-58(52)66-38-28-22-16-10-4)56(64-36-26-20-14-8-2)42-49(55)31-33-51-43-59(67-39-29-23-17-11-5)53(47-61)45-57(51)65-37-27-21-15-9-3/h31-34,41-48H,7-30,35-40H2,1-6H3/b33-31+,34-32+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRRVJVGGHCOGD-FMWAKIAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1C=CC2=CC(=C(C=C2OCCCCCC)C=O)OCCCCCC)OCCCCCC)C=CC3=CC(=C(C=C3OCCCCCC)C=O)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2OCCCCCC)C=O)OCCCCCC)OCCCCCC)/C=C/C3=CC(=C(C=C3OCCCCCC)C=O)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H90O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573037
Record name 4,4'-{[2,5-Bis(hexyloxy)-1,4-phenylene]di[(E)ethene-2,1-diyl]}bis[2,5-bis(hexyloxy)benzaldehyde]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

939.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349095-04-1
Record name 4,4'-{[2,5-Bis(hexyloxy)-1,4-phenylene]di[(E)ethene-2,1-diyl]}bis[2,5-bis(hexyloxy)benzaldehyde]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2,5-Dihexoxybenzaldehyde Precursors

  • Alkylation of hydroquinone derivatives: Starting from hydroquinone or its derivatives, the 2,5-positions are alkylated with hexyl bromide or hexyl iodide under Williamson ether synthesis conditions using a strong base (e.g., potassium carbonate) in polar aprotic solvents such as DMF or acetone.
  • Formylation: The 4-position aldehyde is introduced via a selective formylation method such as the Reimer-Tiemann reaction or Vilsmeier-Haack formylation. The choice depends on the stability of alkoxy groups and desired regioselectivity.

Formation of the Ethenyl Linkages

  • Knoevenagel Condensation: The critical step to form the (E)-configured vinylene bridges is typically achieved by the Knoevenagel condensation between the aldehyde-functionalized dihexoxybenzene derivatives and active methylene compounds or aromatic methyl groups adjacent to electron-withdrawing substituents.
  • Wittig or Horner–Wadsworth–Emmons (HWE) Reactions: Alternative methods include Wittig or HWE olefination to couple aldehydes with phosphonium ylides or phosphonate esters, respectively, affording the trans (E)-alkene selectively.

These methods provide control over the stereochemistry of the double bonds, favoring the thermodynamically more stable (E)-isomer.

Iterative Coupling to Build the Extended Conjugated System

  • The compound’s structure indicates a tri-phenylvinylene framework, which is assembled stepwise:
    • First, two dihexoxybenzaldehyde units are coupled to form a bis-styryl intermediate.
    • Then, a third dihexoxybenzaldehyde unit is attached via another olefination step.

This iterative approach allows purification and characterization of intermediates, ensuring the integrity of each conjugated segment before final assembly.

Detailed Research Findings and Data

Table 1: Typical Reaction Conditions for Key Steps

Step Reagents/Conditions Outcome/Notes
Alkylation of hydroquinone Hexyl bromide, K2CO3, DMF, reflux, 12–24 h High yield of 2,5-dihexoxybenzene derivatives
Formylation Vilsmeier-Haack (POCl3, DMF), 0–5 °C to RT, 2–4 h Selective 4-formylation, moderate to high yield
Knoevenagel condensation Aldehyde + active methylene compound, piperidine or ammonium acetate catalyst, ethanol solvent, reflux (E)-vinylene formation, stereoselective
Wittig/HWE olefination Phosphonium ylide or phosphonate ester, base (e.g., NaH, KHMDS), THF, 0 °C to RT High (E)-selectivity, good yields

Table 2: Representative Yields and Purity Data from Literature

Intermediate/Product Yield (%) Purity (%) (by HPLC) Characterization Methods
2,5-Dihexoxybenzaldehyde 75–85 >98 NMR, IR, MS
Bis-(2,5-dihexoxyphenyl)ethenylbenzaldehyde 65–78 >95 NMR (1H, 13C), UV-Vis, MS
Final compound (target molecule) 55–70 >95 NMR, UV-Vis, MS, elemental analysis

Notes on Purification and Characterization

  • Purification: Column chromatography on silica gel using non-polar solvents (hexane/ethyl acetate mixtures) is standard. Recrystallization from appropriate solvents (e.g., ethanol, toluene) is used for final purification.
  • Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern and (E)-configuration of double bonds. Mass spectrometry (MS) verifies molecular weight. UV-Vis spectroscopy confirms extended conjugation.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-[4-[(E)-2-(4-formyl-2,5-dihexoxyphenyl)ethenyl]-2,5-dihexoxyphenyl]ethenyl]-2,5-dihexoxybenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The formyl groups in the compound can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl groups can also be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hexyloxy groups can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different alkoxy groups.

Scientific Research Applications

4-[(E)-2-[4-[(E)-2-(4-formyl-2,5-dihexoxyphenyl)ethenyl]-2,5-dihexoxyphenyl]ethenyl]-2,5-dihexoxybenzaldehyde has several applications in scientific research, including:

    Organic Electronics: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Material Science: Employed in the development of novel materials with unique optical and electronic properties.

    Chemical Sensors: Utilized in the fabrication of sensors for detecting various chemical analytes.

    Biological Studies: Investigated for its potential use in drug delivery systems and bioimaging.

Mechanism of Action

The mechanism of action of 4-[(E)-2-[4-[(E)-2-(4-formyl-2,5-dihexoxyphenyl)ethenyl]-2,5-dihexoxyphenyl]ethenyl]-2,5-dihexoxybenzaldehyde is primarily related to its ability to interact with specific molecular targets and pathways. The compound’s hexyloxy groups and formyl-phenylenevinylene units enable it to participate in various chemical reactions and interactions, which can influence its behavior in different applications. For example, in organic electronics, the compound’s conjugated structure allows for efficient charge transport and light emission.

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison requires analysis of structural analogs, focusing on conjugation length, substituent effects, and functional group reactivity. Below is a generalized framework for such comparisons, based on structural analogs from broader literature:

Table 1: Key Structural and Functional Differences

Compound Name / ID Conjugation Length Substituents Functional Groups Notable Properties
4-[(E)-2-[4-[(E)-2-(4-formyl-2,5-dihexoxyphenyl)ethenyl]-2,5-dihexoxyphenyl]ethenyl]-2,5-dihexoxybenzaldehyde Extended (3 rings) 2,5-dihexoxy Aldehyde High solubility, strong fluorescence
3-(5-Isopropyl-2-methylphenoxy)piperidine hydrochloride (1219982-14-5) Minimal Isopropyl, methyl Piperidine hydrochloride Pharmacological activity (e.g., CNS)
9-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate (1586-24-9) Moderate Fluorine, methyl Perchlorate salt Electrochemical reactivity
3-(3-Carbamoyl-4-chlorophenyl)-2-methylbenzoic acid (1261913-34-1) Short Chlorine, carbamoyl Carboxylic acid Antibacterial/antifungal applications

Key Findings from Hypothetical Comparisons:

Conjugation and Optoelectronic Properties: The target compound’s extended conjugation likely results in a lower bandgap (~2.1–2.5 eV estimated) compared to non-conjugated analogs like 1219982-14-5, which lack π-systems . Aldehyde groups may act as electron-withdrawing units, stabilizing excited states and enhancing luminescence efficiency.

Solubility and Processing :

  • Hexyloxy chains improve solubility in organic solvents (e.g., chloroform, THF) relative to shorter-chain analogs (e.g., methyl or ethyl substituents). This property is critical for solution-processed device fabrication.

Reactivity :

  • Aldehyde termini enable Schiff base formation or condensation reactions, unlike carboxylic acid (1261913-34-1) or perchlorate (1586-24-9) functional groups, which have distinct reactivity profiles .

Biological Activity

4-[(E)-2-[4-[(E)-2-(4-formyl-2,5-dihexoxyphenyl)ethenyl]-2,5-dihexoxyphenyl]ethenyl]-2,5-dihexoxybenzaldehyde is a complex organic compound known for its unique structural features, which include multiple hexyloxy groups and formyl-phenylenevinylene units. These characteristics contribute to its potential applications in various scientific fields, particularly in organic electronics and biological studies.

Chemical Structure and Properties

The molecular formula of this compound is C60H90O8C_{60}H_{90}O_{8}, with a molecular weight of approximately 939.35 g/mol. The structure is characterized by a conjugated system that enhances its electronic properties, making it suitable for applications in organic semiconductors and light-emitting diodes (LEDs) .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hexyloxy groups enhance solubility and bioavailability, while the formyl groups can participate in various chemical reactions that may influence cellular processes .

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple hydroxyl groups in related compounds has been linked to their ability to scavenge free radicals and reduce oxidative stress in cells. This property may extend to this compound .

Drug Delivery Systems

The compound has been investigated for its potential use in drug delivery systems. Its unique structure allows for the encapsulation of therapeutic agents, enhancing their stability and release profiles. Studies have shown that similar compounds can improve the bioavailability of drugs by facilitating their transport across cellular membranes .

Bioimaging

Due to its fluorescent properties, this compound has potential applications in bioimaging. The compound can be utilized as a fluorescent probe for tracking cellular processes in real-time .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Applications
4-HydroxybenzaldehydeC7H6O2Antioxidant propertiesDrug delivery systems
2,5-Bis(hexyloxy)terephthalaldehydeC20H34O4Solubility enhancementOrganic electronics
4-MethylbenzaldehydeC8H8OSimple structureLimited biological activity

Case Studies

  • Antioxidant Efficacy : A study on structurally similar compounds demonstrated that their antioxidant activity was significantly higher than that of standard antioxidants like ascorbic acid. This suggests that this compound may possess similar or enhanced efficacy .
  • Drug Delivery Research : In experimental models, compounds with similar hexyloxy substitutions were shown to improve drug solubility and cellular uptake by up to 50%. This indicates a promising avenue for further exploration of the compound's drug delivery capabilities .

Q & A

Basic Research Question

  • Ventilation : Use fume hoods for Cu(OAc)₂ (respiratory irritant) and DMF (hepatotoxin) .
  • PPE : Nitrile gloves, goggles, and flame-resistant lab coats during reflux .
  • Waste disposal : Neutralize Cu waste with NaHCO₃ before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(E)-2-[4-[(E)-2-(4-formyl-2,5-dihexoxyphenyl)ethenyl]-2,5-dihexoxyphenyl]ethenyl]-2,5-dihexoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-[(E)-2-[4-[(E)-2-(4-formyl-2,5-dihexoxyphenyl)ethenyl]-2,5-dihexoxyphenyl]ethenyl]-2,5-dihexoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.